REACTION_CXSMILES
|
[F-].[K+].[Br:3][C:4]1[CH:5]=[CH:6][C:7](I)=[C:8]([CH3:10])[CH:9]=1.C[Si](C)(C)[CH:14]=[CH2:15]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C1(C)C=CC=CC=1>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([CH:14]=[CH2:15])=[C:8]([CH3:10])[CH:9]=1 |f:0.1,4.5,6.7.8|
|
Name
|
|
Quantity
|
870 mg
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C)I
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C=C)(C)C
|
Name
|
|
Quantity
|
2.77 g
|
Type
|
catalyst
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
|
Name
|
|
Quantity
|
145 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sparged with Ar
|
Type
|
CUSTOM
|
Details
|
The vial was sealed
|
Type
|
CUSTOM
|
Details
|
microwaved at 170° C. for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
diluted with hexanes
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by flash chromatography (100% hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |